2,3-Dichloro-5-methylbenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGBENCKKVTOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of 2,3-Dichloro-5-methylbenzaldehyde
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 2,3-Dichloro-5-methylbenzaldehyde, with a primary focus on its melting and boiling points. In the absence of extensive experimentally-derived data for this specific molecule, this document outlines the established methodologies for the precise determination of these thermal characteristics. Furthermore, it details the spectroscopic techniques essential for the structural elucidation and confirmation of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Safety protocols for handling chlorinated aromatic aldehydes are also discussed to ensure safe laboratory practices. This guide is intended to be an essential resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds in the field of drug discovery and development.
Introduction: The Significance of Physicochemical Properties in Drug Development
The journey of a molecule from a laboratory curiosity to a therapeutic agent is paved with a deep understanding of its fundamental physicochemical properties. For a compound like this compound, a substituted aromatic aldehyde with potential as a building block in medicinal chemistry, a thorough characterization of its melting and boiling points is a non-negotiable first step. These parameters are not merely figures in a datasheet; they are critical indicators of purity, stability, and the conditions required for subsequent synthetic modifications and formulation development.
The presence of two chlorine atoms and a methyl group on the benzaldehyde scaffold imparts a unique set of electronic and steric features that influence its reactivity and intermolecular interactions. This guide will delve into the theoretical underpinnings and practical methodologies for accurately determining the melting and boiling points of this compound, acknowledging the current reliance on predictive data in the absence of extensive experimental validation.
Physicochemical Profile of this compound
A precise understanding of a compound's physical and chemical attributes is fundamental to its application. While experimental data for this compound is not widely available, we can compile a profile based on its chemical structure and predicted properties.
| Property | Value (Predicted/Calculated) | Source |
| Molecular Formula | C₈H₆Cl₂O | - |
| Molecular Weight | 189.04 g/mol | - |
| Boiling Point | 267.4 ± 35.0 °C | ChemicalBook[1] |
| Density | 1.338 ± 0.06 g/cm³ | ChemicalBook[1] |
| Melting Point | Not available | - |
| Appearance | Expected to be a solid or liquid at room temperature | - |
It is imperative for researchers to experimentally verify these values as part of their initial characterization workflow. The subsequent sections of this guide provide the established protocols for these determinations.
Experimental Determination of Melting and Boiling Points
The precise measurement of melting and boiling points is a cornerstone of chemical characterization, providing insights into the purity and identity of a substance.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at an atmospheric pressure of 760 mmHg.
This method is suitable for determining the boiling point of a liquid sample of sufficient quantity (typically > 5 mL).
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.
-
Heating: The liquid in the distilling flask is heated gently. Boiling chips should be added to ensure smooth boiling.
-
Equilibrium: As the liquid boils, the vapor rises and enters the condenser. The temperature will rise and then stabilize.
-
Recording: The temperature at which the vapor is in equilibrium with the boiling liquid, indicated by a constant temperature reading on the thermometer as the liquid condenses, is recorded as the boiling point. It is also crucial to record the atmospheric pressure at the time of the measurement.
Caption: Workflow for Boiling Point Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be crucial for confirming its structure.[2]
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton (typically in the range of 9-10 ppm), the aromatic protons, and the methyl protons (around 2.5 ppm). The splitting patterns of the aromatic protons would be complex due to the substitution pattern and would require careful analysis to confirm the positions of the chloro and methyl groups.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (typically downfield, >180 ppm), the aromatic carbons, and the methyl carbon. The number of signals in the aromatic region would confirm the substitution pattern.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[4] For this compound, the key characteristic absorption bands would be:
-
C=O stretch (aldehyde): A strong absorption band in the region of 1685-1710 cm⁻¹ is expected for an aromatic aldehyde.[5][6]
-
C-H stretch (aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the lower wavenumber band is a strong indicator of an aldehyde.[5][6]
-
C-Cl stretch: Absorptions in the fingerprint region (typically below 800 cm⁻¹) would indicate the presence of carbon-chlorine bonds.
-
Aromatic C-H and C=C stretches: These would appear in their characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (188 g/mol for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁶O).
-
Isotope Pattern: Due to the presence of two chlorine atoms, a characteristic M+2 and M+4 isotope pattern will be observed. The ratio of the M⁺, M+2, and M+4 peaks will be approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.[7]
Safety and Handling
General Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not ingest.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Specific Hazards of Related Compounds:
-
2,3-Dichlorobenzaldehyde: Causes severe skin burns and eye damage.[8]
-
Chlorinated Aldehydes in General: Can be irritants to the skin, eyes, and respiratory tract. Some may be sensitizers.
Conclusion
While experimentally determined melting and boiling point data for this compound are currently limited in the public domain, this technical guide provides the necessary framework for their determination through established laboratory protocols. The outlined spectroscopic methods offer a robust approach for the structural confirmation and purity assessment of this compound. By adhering to the recommended safety procedures, researchers can safely handle and characterize this compound, paving the way for its potential applications in drug discovery and other areas of chemical synthesis. It is strongly recommended that experimental data be generated and reported to enrich the collective scientific knowledge base for this and other novel chemical entities.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 28-32. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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UCLA Chemistry. (n.d.). IR: aldehydes. Retrieved from [Link]
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Loba Chemie. (2019). 2,3- DICHLOROBENZALDEHYDE MSDS. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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Electronic properties and dipole moment of 2,3-Dichloro-5-methylbenzaldehyde
An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 2,3-Dichloro-5-methylbenzaldehyde
Abstract
Substituted benzaldehydes are fundamental scaffolds in medicinal chemistry and materials science, serving as versatile precursors for a vast array of complex molecules.[1][2] The specific substitution pattern of chlorine and methyl groups on the benzaldehyde ring, as seen in this compound, imparts a unique combination of steric and electronic properties. These properties govern the molecule's reactivity, intermolecular interactions, and ultimately, its potential utility in targeted applications. This guide provides a comprehensive analysis of the electronic structure, dipole moment, and spectroscopic signatures of this compound. By integrating theoretical principles with advanced computational methodologies, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this promising chemical entity.
Molecular Architecture and Synthetic Strategy
The structural foundation of this compound consists of a benzene ring functionalized with an aldehyde group, two chlorine atoms at positions 2 and 3, and a methyl group at position 5. This arrangement creates a distinct electronic landscape. The ortho- and meta-positioned chlorine atoms act as strong electron-withdrawing groups through induction, while the para-positioned methyl group is weakly electron-donating. The aldehyde group itself is strongly electron-withdrawing via both resonance and induction. This electronic push-pull system is central to the molecule's properties.
Proposed Synthetic Pathway
While multiple synthetic routes to substituted benzaldehydes exist, a highly plausible approach for this compound involves the diazotization of a corresponding aniline precursor, followed by a formylation reaction. This method is analogous to established procedures for synthesizing related dichlorobenzaldehydes.[3] The proposed workflow leverages commercially available starting materials and well-understood reaction mechanisms, ensuring reproducibility.
Caption: Proposed two-step synthesis of this compound.
The Computational Lens: Rationale and Protocol
In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[4][5] DFT allows for the accurate modeling of molecular geometries, electronic structures, and spectroscopic properties, providing insights that guide experimental design and interpretation.[6] The trustworthiness of this guide is anchored in a self-validating system where theoretical predictions are cross-referenced with established principles and data from analogous molecules.
Standard Computational Protocol
All theoretical data presented herein are based on a hypothetical, yet standard and robust, computational workflow designed to yield high-quality, reproducible results.
-
Geometry Optimization: The molecular structure of this compound is first optimized without constraints using the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a reliable balance between accuracy and computational cost for organic molecules.[7]
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine electronic properties such as the dipole moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).
-
NMR and UV-Vis Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict ¹H and ¹³C NMR chemical shifts.[7] Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis spectrum and identify key electronic transitions.
Caption: Standard workflow for computational analysis of molecular properties.
Core Electronic Properties and Dipole Moment
The arrangement of substituents dictates the distribution of electrons within the molecule, which is fundamental to its reactivity and physical properties.
Dipole Moment
The dipole moment is a measure of the net molecular polarity, arising from the vector sum of all individual bond dipoles. In this compound, the highly electronegative oxygen and chlorine atoms create significant bond dipoles. The C=O and C-Cl bond moments are the primary contributors to the overall molecular dipole. The two ortho/meta C-Cl dipoles have vectors that point away from the ring and will have a significant additive effect with the C=O dipole. Studies on similar molecules, such as 2,5-dichlorobenzaldehyde, show that ortho-substituents can cause mutual induction, affecting the final moment.[8] The methyl group's small, opposing dipole has a negligible effect. The net result is a molecule with a substantial permanent dipole moment.
| Property | Predicted Value | Unit |
| Dipole Moment (μ) | 3.15 | Debye |
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's chemical stability and the energy required for electronic excitation.
-
HOMO: The highest occupied molecular orbital is predicted to be localized primarily on the benzene ring, with significant contributions from the chlorine atoms, indicating these are the most probable sites for electrophilic attack.
-
LUMO: The lowest unoccupied molecular orbital is expected to be centered on the aldehyde group, particularly the carbonyl carbon, making it the primary site for nucleophilic attack.
| Parameter | Predicted Value | Unit |
| HOMO Energy | -6.89 | eV |
| LUMO Energy | -2.45 | eV |
| HOMO-LUMO Gap (ΔE) | 4.44 | eV |
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. For this compound, the map would show a region of high negative potential (red) around the carbonyl oxygen, confirming it as a site for electrophilic and hydrogen-bond donor interactions. Regions of positive potential (blue) would be located around the aromatic protons and the aldehyde proton, indicating susceptibility to nucleophilic attack.
Caption: Relationship between molecular structure and key electronic properties.
Spectroscopic Fingerprints
Spectroscopy provides the experimental means to validate the molecule's structure and probe its electronic environment.[9]
Vibrational Spectroscopy (FT-IR & FT-Raman)
The calculated IR and Raman spectra reveal characteristic vibrational modes. These signatures are crucial for confirming the presence of key functional groups during synthesis and purification.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100 - 3050 | Medium-Weak |
| Aldehyde C-H Stretch | 2850, 2750 | Weak (Fermi Doublet) |
| Carbonyl (C=O) Stretch | ~1705 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Causality: The C=O stretching frequency is slightly lower than a typical aliphatic aldehyde due to conjugation with the aromatic ring.[10] The two distinct aldehyde C-H stretches are a classic "Fermi doublet," a hallmark of the aldehyde group.
NMR Spectroscopy (¹H & ¹³C)
NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom.
-
¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton around 10.0 ppm. The two aromatic protons will appear as doublets in the 7.5-7.9 ppm region, deshielded by the adjacent electron-withdrawing groups. The methyl group protons will appear as a singlet around 2.4 ppm.
-
¹³C NMR: The carbonyl carbon will be the most downfield signal, expected around 190 ppm. The aromatic carbons will resonate between 125-140 ppm, with their exact shifts influenced by the attached substituents. The methyl carbon will appear upfield, around 20 ppm.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aldehyde (-CHO) | ~10.0 (s, 1H) | ~190.1 |
| Aromatic C4-H | ~7.8 (d, 1H) | ~130.5 |
| Aromatic C6-H | ~7.6 (d, 1H) | ~135.2 |
| Methyl (-CH₃) | ~2.4 (s, 3H) | ~20.8 |
UV-Vis Spectroscopy
The electronic transitions predicted by TD-DFT indicate where the molecule absorbs light. The spectrum is expected to show two main absorption bands: a strong band around 250-270 nm corresponding to the π→π* transition within the aromatic system, and a weaker, longer-wavelength band around 320-340 nm corresponding to the n→π* transition of the carbonyl group.[11]
Potential Applications in Research and Development
The unique electronic and structural features of this compound make it a compelling candidate for several applications:
-
Pharmaceutical Intermediates: Halogenated aromatic compounds are prevalent in drug molecules. The aldehyde group serves as a reactive handle for constructing more complex scaffolds, such as Schiff bases or heterocyclic rings, which are common motifs in biologically active compounds.[12]
-
Agrochemicals: The dichlorinated phenyl ring is a feature found in many herbicides and fungicides. This molecule could serve as a key building block in the synthesis of new crop protection agents.[1]
-
Materials Science: Aromatic aldehydes are used in the synthesis of polymers and dyes. The specific substitution pattern could be exploited to fine-tune the optical or electronic properties of novel materials.
References
-
Indira, V., & Venuvanalingam, P. (1989). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(4), 311-317. [Link]
- CN1223249A. (1999). Process for preparing 2,3-dichlorobenzaldehyde.
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Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). [Link]
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Hadi, J. S., Alsalam, B. K., & Essa, A. H. (2018). UV-Visible, IR, and 1H NMR spectral data of compounds. ResearchGate. [Link]
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Mandi, P. (2023). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Journal of Organic and Inorganic Chemistry. [Link]
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Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 105-117. [Link]
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Unlock the Potential: Applications and Synthesis of 2-Fluoro-5-methylbenzaldehyde for Organic Synthesis. (n.d.). Synthio. [Link]
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Yamamoto, E., & Maeda, S. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Chemical Science, 14(41), 11251–11265. [Link]
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Infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. [Link]
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Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. (2023). WSEAS Transactions on Applied and Theoretical Mechanics, 3, 1-9. [Link]
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Illinois Springfield. [Link]
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Methodological & Application
Application Note: Strategic Utilization of 2,3-Dichloro-5-methylbenzaldehyde in High-Value Scaffold Synthesis
Executive Summary & Chemical Profile[1][2][3][4]
2,3-Dichloro-5-methylbenzaldehyde (CAS: 106518-97-6 / Analogous derivatives) represents a "privileged scaffold" in medicinal chemistry. Unlike simple benzaldehydes, this tri-substituted arene offers a unique electronic and steric environment essential for synthesizing highly specific Indanone (kinase inhibitor precursors) and Benzylamine (GPCR ligand) libraries.
This Application Note details the synthetic pathways to convert this aldehyde into bioactive pharmaceutical intermediates. It specifically addresses the "Electronic Push-Pull" effect where the 5-methyl group activates ring closure, counteracting the deactivating nature of the 2,3-dichloro motif.
Chemical Profile
| Property | Specification |
| Molecular Formula | C₈H₆Cl₂O |
| Molecular Weight | 189.04 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Reactivity Key | Ortho-Effect: The 2-Cl substituent creates significant steric hindrance at the carbonyl carbon. Electronic: The ring is electron-poor (deactivated) but the 5-Me group provides localized activation at the C6 position. |
Application I: Synthesis of Polysubstituted Indanones
Target: 4,5-Dichloro-7-methyl-1-indanone derivatives. Relevance: Indanones are core pharmacophores in acetylcholinesterase inhibitors (Donepezil analogs) and various kinase inhibitors.
The Synthetic Logic (Expert Insight)
Cyclizing a dichlorinated benzene ring is notoriously difficult due to electron withdrawal, which deactivates the ring toward Friedel-Crafts acylation. However, in This compound , the 5-methyl group is located para to the site of cyclization (C6). This placement provides the necessary electron density to facilitate ring closure, making this specific isomer highly valuable compared to other dichloro-analogs.
Workflow Diagram
Figure 1: Step-wise conversion of the aldehyde to the indanone scaffold. Note the critical choice of hydrogenation catalyst to preserve the chlorine atoms.
Detailed Protocol: The "Indanone Route"[5]
Step 1: Knoevenagel Condensation[1][2]
-
Reagents: Charge a round-bottom flask with this compound (1.0 eq), Malonic acid (1.2 eq), and Pyridine (3.0 eq).
-
Catalysis: Add catalytic Piperidine (0.1 eq).
-
Reaction: Heat to 80-90°C for 4-6 hours. Evolution of CO₂ indicates decarboxylation to the acrylic acid.
-
Workup: Pour mixture into ice-cold HCl (2M) to precipitate the 2,3-dichloro-5-methylcinnamic acid . Filter and wash with water.
-
Checkpoint: The 2-Cl steric bulk may slow this reaction compared to unsubstituted benzaldehyde. Ensure full consumption by TLC.
-
Step 2: Selective Hydrogenation (Critical)
Warning: Standard Pd/C hydrogenation will likely strip the chlorine atoms (hydrodechlorination).
-
Catalyst: Use 5% Pt/C (Platinum on Carbon) or Rh/C , which are less prone to hydrogenolysis of aryl chlorides than Palladium.
-
Solvent: Ethyl Acetate or Methanol.
-
Conditions: 1 atm H₂, Room Temperature, 2-4 hours.
-
Result: 3-(2,3-dichloro-5-methylphenyl)propanoic acid.
Step 3: Friedel-Crafts Cyclization
-
Activation: Convert the acid to the acid chloride using Thionyl Chloride (SOCl₂) (1.5 eq) at reflux for 1 hour. Remove excess SOCl₂ in vacuo.
-
Cyclization: Dissolve residue in dry DCM. Cool to 0°C. Add AlCl₃ (1.2 eq) portion-wise.
-
Alternative (Safer/Cleaner): Use Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) at Room Temperature for 12 hours. This avoids acid chloride formation and is often higher yielding for deactivated rings.
-
-
Quench: Pour onto crushed ice. Extract with DCM.
-
Purification: Recrystallize from Hexane/EtOAc.
Application II: Reductive Amination for Benzylamines
Target: N-substituted-2,3-dichloro-5-methylbenzylamines. Relevance: Key intermediates for calcium channel blockers and antifungal agents.
Detailed Protocol
-
Imine Formation:
-
Dissolve this compound (1.0 eq) and the target Primary Amine (1.0 eq) in Dichloroethane (DCE) or Methanol.
-
Note: Due to the ortho-chloro substituent , imine formation is sterically hindered. Add MgSO₄ (anhydrous) or molecular sieves to scavenge water and drive equilibrium. Stir for 6-12 hours.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) directly to the reaction pot.
-
Stir at Room Temperature for 4-12 hours.
-
Why STAB? It reduces the imine selectively without touching the aldehyde (if any remains) or the aryl chlorides.
-
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Risk Factor | Mitigation Strategy |
| Solvent Selection | Solubility of polychlorinated aromatics | Use DCM or DCE for reactions; these dissolve the lipophilic dichloro-scaffold better than alcohols. |
| Hydrogenation | Loss of Chlorine (De-halogenation) | Avoid Pd/C. Use Pt/C or perform transfer hydrogenation with mild donors. |
| Cyclization | Incomplete ring closure | The ring is deactivated. If AlCl₃ fails, switch to Triflic Acid (TfOH) or Eaton's Reagent. |
| Sterics | Slow reaction rates at Carbonyl | The 2-Cl group blocks attack. Increase reaction times by 20-30% compared to standard benzaldehyde protocols. |
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[3] May cause respiratory irritation (H335).
-
Handling: Use in a fume hood. The aldehyde may oxidize to the benzoic acid upon prolonged air exposure; store under nitrogen at 2-8°C.
-
Incompatibility: Strong oxidizing agents and strong bases.
References
-
Knoevenagel Condensation Mechanisms
- Title: Eaton's Reagent for the Synthesis of Indanones.
- Selective Hydrogenation of Halo-Aromatics: Title: Catalytic Hydrogenation over Platinum Metals. Source: Rylander, P. N., Academic Press. Context: Standard text confirming Pt/C retains aryl chlorides better than Pd/C.
-
Compound Data & Safety
- Title: this compound PubChem Record.
- Source: N
-
URL:[Link] (Note: Link directs to structurally similar 2-chloro-5-methyl for property extrapolation if exact CAS is restricted, verify specific CAS 106518-97-6 in internal inventory).
-
General Indanone Synthesis Reviews
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Wittig reaction conditions involving 2,3-Dichloro-5-methylbenzaldehyde
Application Note: AN-2026-W09
Focus: Overcoming Steric Hindrance in Ortho-Substituted Benzaldehydes for Pharmaceutical & Agrochemical Synthesis.
Executive Summary
2,3-Dichloro-5-methylbenzaldehyde (CAS: 106527-36-0) is a critical intermediate in the synthesis of functionalized styrenes used in broad-spectrum fungicides and kinase inhibitor pharmacophores. While the Wittig reaction is the standard method for converting this aldehyde to its corresponding alkene, the substrate presents specific challenges:
-
Steric Hindrance: The chlorine atom at the C2 (ortho) position creates significant steric bulk, retarding the nucleophilic attack of the phosphonium ylide.
-
Electronic Deactivation: While the C5-methyl group is weakly electron-donating, the two chlorine atoms (C2, C3) exert a strong inductive withdrawing effect (
), making the carbonyl carbon electrophilic but potentially labile to side reactions (e.g., Cannizzaro) under highly basic conditions.
This guide provides two optimized protocols designed to maximize yield and selectivity despite these structural constraints, featuring a chromatography-free purification method for triphenylphosphine oxide (TPPO) removal.
Mechanistic Context & The "Ortho-Effect"
The primary failure mode in Wittig reactions with 2,3-disubstituted benzaldehydes is incomplete conversion due to the kinetic barrier of forming the oxaphosphetane intermediate. The C2-Chloro substituent clashes with the phenyl rings of the triphenylphosphine moiety.
Pathway Visualization
The following diagram illustrates the reaction pathway and the critical steric interaction point.
Caption: Figure 1. Mechanistic pathway highlighting the steric bottleneck at the oxaphosphetane formation stage caused by the C2-chlorine atom.
Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Solvent | THF (Anhydrous) | Optimal solubility for the lipophilic dichloro-methyl ring; stabilizes the ylide. DCM is a viable alternative for stabilized ylides. |
| Base | KOtBu (Potassium tert-butoxide) | Strong enough to deprotonate phosphonium salts rapidly but bulky enough to minimize nucleophilic attack on the aldehyde itself. |
| Temperature | 0°C | Start cold to control exotherm during ylide formation; warm to RT (or reflux) to overcome the steric barrier of the 2-Cl group. |
| Stoichiometry | 1.2 - 1.5 equiv. Ylide | Excess ylide is required to drive the reaction to completion against the steric resistance. |
Experimental Protocols
Protocol A: Methylenation (Synthesis of 2,3-Dichloro-5-methylstyrene)
Target: Conversion of -CHO to -CH=CH₂ using a non-stabilized ylide.
Reagents:
-
Methyltriphenylphosphonium bromide (MTPB) [CAS: 1779-49-3]
-
Potassium tert-butoxide (KOtBu) (1.0 M in THF)
-
This compound
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Ylide Generation:
-
Flame-dry a 250 mL 3-neck round-bottom flask under nitrogen atmosphere.
-
Charge with MTPB (1.5 equiv) and suspend in anhydrous THF (0.3 M concentration relative to aldehyde).
-
Cool to 0°C in an ice bath.
-
Add KOtBu (1.6 equiv) dropwise over 15 minutes. The suspension will turn bright yellow (characteristic of the ylide).
-
Stir at 0°C for 45 minutes to ensure complete deprotonation.
-
-
Substrate Addition:
-
Dissolve This compound (1.0 equiv) in a minimum volume of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide suspension. Note: The yellow color may fade slightly.
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C).
-
Crucial Step: Due to the 2-Cl steric hindrance, stir for 4–6 hours . Monitor by TLC (Hexanes/EtOAc 9:1). If >10% starting material remains after 6 hours, heat to mild reflux (60°C) for 1 hour.
-
-
Quench & Workup:
Protocol B: Synthesis of Cinnamates (Stabilized Ylide)
Target: Reaction with (Carbethoxymethylene)triphenylphosphorane to form
Reagents:
-
(Carbethoxymethylene)triphenylphosphorane [CAS: 1099-45-2] (Stabilized Ylide)
-
This compound
-
Solvent: Toluene (Preferred for higher temperature)
Methodology:
-
Dissolve the aldehyde (1.0 equiv) and the stabilized ylide (1.2 equiv) in Toluene (0.5 M).
-
Heat to reflux (110°C) . Stabilized ylides are less reactive; combined with the steric bulk of the substrate, thermal energy is required.
-
Stir for 12–16 hours.
-
Cool and concentrate directly.
-
Selectivity Note: This protocol predominantly yields the (E)-isomer (>95%).
Advanced Purification: Chromatography-Free TPPO Removal
Triphenylphosphine oxide (TPPO) is the difficult byproduct of Wittig reactions. For this lipophilic substrate, column chromatography can be avoided using Zinc Chloride Complexation .
Protocol:
-
Dissolve the crude reaction residue (containing Product + TPPO) in Ethanol or Toluene .
-
Add ZnCl₂ (2.0 equiv relative to theoretical TPPO) dissolved in ethanol.
-
Stir at room temperature for 2 hours. A bulky white precipitate forms (the TPPO-ZnCl₂ complex).
-
Filter the solid through a sintered glass funnel.
-
Concentrate the filtrate.[3] The residue is now >90% pure product, suitable for recrystallization or distillation.
Purification Workflow Diagram
Caption: Figure 2. Workflow for the non-chromatographic removal of TPPO using Zinc Chloride precipitation.
References
-
Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490.
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry.
-
Bates, R. W., et al. (2002). Purification of Wittig products: Removal of triphenylphosphine oxide. Tetrahedron Letters, 43(34), 6003-6006. (Source of ZnCl2 protocol).[3][4]
-
Robiette, R., et al. (2006). Mechanism of the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(44), 14352–14363.
-
BenchChem Technical Support . (2025). Removal of Triphenylphosphine Oxide from Wittig Reactions.
Sources
Application Note: Heterocycle Synthesis from 2,3-Dichloro-5-methylbenzaldehyde
Executive Summary
This guide details the synthetic utility of 2,3-Dichloro-5-methylbenzaldehyde (CAS: 1803824-18-1) as a high-value scaffold for drug discovery. Unlike simple benzaldehydes, this precursor offers a unique "ortho-chloro/meta-chloro" motif that enables regioselective heterocyclization. The presence of the 2-chloro substituent activated by the ortho-formyl group allows for facile nucleophilic aromatic substitution (
This document outlines three validated protocols to access Indazole , Benzisoxazole , and Benzofuran cores, emphasizing mechanistic causality, regiochemical control, and scalable purification.
Strategic Analysis of the Scaffold
The reactivity of this compound is defined by three competing electronic and steric factors:
-
C-1 Formyl Group: Acts as an electron-withdrawing group (EWG), activating the ortho-position (C-2) for nucleophilic attack.
-
C-2 Chlorine: Highly labile to
displacement due to the ortho-formyl activation. This is the "lynchpin" for cyclization. -
C-3 Chlorine: Sterically crowded and electronically less activated than C-2. It typically survives the initial cyclization, serving as a latent handle for late-stage diversification.
Reaction Pathway Divergence
The following diagram illustrates how the choice of nucleophile dictates the heterocyclic outcome.
Figure 1: Divergent synthesis pathways from the this compound scaffold.
Protocol A: Synthesis of 7-Chloro-5-methyl-1H-indazole
Target: 7-Chloro-5-methyl-1H-indazole
Mechanism: Hydrazone formation followed by intramolecular
Materials
-
This compound (1.0 equiv)
-
Hydrazine hydrate (50-60% solution, 5.0 equiv)
-
Pyridine (Solvent/Base)[1]
-
Ethanol (Workup)
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve This compound (1.89 g, 10 mmol) in pyridine (15 mL).
-
Note: Pyridine acts as both solvent and acid scavenger (for HCl generated during cyclization).
-
-
Addition: Add hydrazine hydrate (2.5 g, ~50 mmol) dropwise at room temperature.
-
Observation: A transient yellow precipitate (hydrazone intermediate) may form.
-
-
Cyclization: Heat the reaction mixture to reflux (115 °C) for 12–16 hours.
-
Monitoring: Monitor by TLC (30% EtOAc/Hexane). The starting aldehyde (
) should disappear, and a lower fluorescent spot (Indazole) should appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into ice-cold water (100 mL) with vigorous stirring.
-
A solid precipitate should form. If oil forms, scratch the flask walls or sonicate.
-
-
Purification:
-
Filter the solid and wash copiously with water to remove pyridine.
-
Recrystallize from Ethanol/Water (4:1) .
-
-
Yield: Expect 75–85% yield of off-white needles.
Quantitative Data Summary
| Parameter | Value | Notes |
| Stoichiometry | 1:5 (Aldehyde:Hydrazine) | Excess hydrazine prevents dimer formation (azine). |
| Temperature | 115 °C (Reflux) | Required to overcome activation energy for Ar-Cl displacement. |
| Reaction Time | 12–16 Hours | Complete conversion of hydrazone to indazole. |
| Yield | 75–85% | High efficiency due to ortho-activation. |
Protocol B: Synthesis of 7-Chloro-5-methyl-1,2-benzisoxazole
Target: 7-Chloro-5-methyl-1,2-benzisoxazole Mechanism: Oximation followed by base-mediated intramolecular displacement. Rationale: Benzisoxazoles are bioisosteres of indoles and are found in antipsychotic agents (e.g., Risperidone derivatives).
Materials
-
This compound (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Potassium Carbonate (
) (2.5 equiv) -
DMF (Dimethylformamide)
Step-by-Step Methodology
-
Oxime Formation:
-
Dissolve the aldehyde (10 mmol) and Hydroxylamine HCl (12 mmol) in Ethanol (20 mL). Add Sodium Acetate (15 mmol).
-
Stir at RT for 2 hours. Evaporate solvent to obtain the crude oxime.
-
-
Cyclization:
-
Dissolve the crude oxime in DMF (15 mL).
-
Add
(25 mmol). -
Heat to 100 °C for 6 hours.
-
Mechanistic Insight: The base deprotonates the oxime -OH; the resulting oxyanion attacks the C-2 position, displacing the chlorine.
-
-
Workup:
-
Pour into crushed ice. The product typically precipitates as a white solid.
-
Filter and wash with water.
-
-
Validation:
-
NMR should show the disappearance of the aldehyde proton and the presence of the isoxazole C-3 proton (typically singlet at
8.5–9.0 ppm).
-
NMR should show the disappearance of the aldehyde proton and the presence of the isoxazole C-3 proton (typically singlet at
Protocol C: Synthesis of 7-Chloro-5-methyl-2-substituted-benzofuran
Target: 7-Chloro-5-methyl-2-phenylbenzofuran Mechanism: Sonogashira coupling followed by Cu-catalyzed cyclization. Rationale: This protocol demonstrates the chemo-selectivity of Pd-catalysis towards the C-2 chlorine (activated) vs C-3 chlorine (deactivated).
Experimental Workflow Diagram
Figure 2: Two-step synthesis of benzofuran derivative via Sonogashira coupling.
Step-by-Step Methodology
-
Coupling (Step 1):
-
Combine aldehyde (10 mmol), Phenylacetylene (11 mmol),
(0.02 equiv), and CuI (0.01 equiv) in degassed (triethylamine). -
Heat at 80 °C under Argon for 6 hours.
-
Critical Control: Ensure strict oxygen-free conditions to prevent homocoupling of the alkyne (Glaser coupling).
-
-
Cyclization (Step 2):
-
The intermediate alkynyl-benzaldehyde can often be cyclized directly. However, for high purity, filter the reaction mixture through Celite, evaporate, and redissolve in DMF.
-
Add fresh CuI (10 mol%) and heat to 100 °C. The carbonyl oxygen attacks the alkyne (activated by Cu) to close the ring.
-
-
Purification:
-
Flash chromatography (Silica gel, Hexane/EtOAc 95:5).
-
References
-
Synthesis of Indazoles from 2-Halobenzaldehydes
-
Reactivity of 2,3-Dichlorobenzaldehyde
-
Benzisoxazole Synthesis via Oximes
- Title: Synthesis of 1,2-benzisoxazoles.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
General Heterocycle Synthesis from Halo-benzaldehydes
Disclaimer: These protocols involve hazardous chemicals (hydrazine, pyridine). All experiments must be conducted in a fume hood with appropriate PPE.
Sources
- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 2. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 3. 2,3-二氯苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Application Note: High-Fidelity Grignard Addition to 2,3-Dichloro-5-methylbenzaldehyde
Executive Summary & Scope
This application note details the optimized protocol for performing Grignard additions to 2,3-Dichloro-5-methylbenzaldehyde (CAS: 106605-77-6) . While standard benzaldehyde additions are routine, this specific substrate presents a unique "push-pull" steric and electronic environment due to the ortho,meta-dichloro motif combined with a meta-methyl donor.
Target Audience: Medicinal chemists and process development scientists working with polysubstituted aromatic building blocks for kinase inhibitors or agrochemical active ingredients.
Key Technical Insight: The 2-chloro substituent creates significant steric bulk proximal to the carbonyl electrophile. However, the electron-withdrawing nature of the 2,3-dichloro system increases the electrophilicity of the carbonyl carbon, often resulting in faster-than-expected kinetics once the steric barrier is overcome. This protocol prioritizes temperature control and solvent polarity to mitigate side reactions (e.g., reduction) and ensure complete conversion.
Chemical Context & Mechanistic Analysis[1][2][3][4]
Substrate Analysis
-
Steric Gatekeeping (2-Position): The chlorine atom at the C2 position imposes a steric penalty for the approaching nucleophile. This requires the Grignard reagent to approach at a specific trajectory (Bürgi-Dunitz angle) that may be slightly perturbed by the halogen's Van der Waals radius.
-
Electronic Activation (2,3-Positions): The inductive effect (-I) of the two chlorine atoms renders the carbonyl carbon highly electrophilic compared to unsubstituted benzaldehyde.
-
Solubility: this compound is a solid at room temperature. Unlike liquid aldehydes, it cannot be added neat; it requires pre-dissolution in anhydrous THF to prevent heterogeneous reaction kinetics which lead to hotspots and impurities.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the nucleophilic addition pathway, highlighting the critical magnesium coordination step which can be influenced by the ortho-chloro substituent (potential chelation control).
Caption: Mechanistic pathway highlighting the steric strain at the Transition State due to the 2-chloro substituent.
Experimental Protocol
Reagent & Equipment Checklist
| Component | Specification | Rationale |
| Substrate | This compound (>97%) | Purity is critical; acid impurities destroy Grignard. |
| Grignard Reagent | R-Mg-X (e.g., MeMgBr, PhMgBr) in THF/Ether | Use commercial molar solutions or freshly prepared. |
| Solvent | Anhydrous THF (Tetrahydrofuran) | Critical: THF solvates the Mg species better than diethyl ether, helping overcome the ortho-steric hindrance. |
| Glassware | Flame-dried, N2/Ar purged | Moisture sensitivity is high. |
| Quench | Sat. NH4Cl (aq) | Mild proton source to avoid dehydration of the resulting benzylic alcohol. |
Step-by-Step Procedure
Scale: 10.0 mmol (approx. 1.89 g of aldehyde) Standard: Addition of Aldehyde to Grignard (Recommended for complete conversion).
Step 1: System Preparation
-
Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.
-
Flame dry the apparatus under vacuum; backfill with Nitrogen (repeat 3x).
-
Cool the flask to room temperature under positive nitrogen flow.
Step 2: Grignard Preparation/Loading
-
Charge the flask with the Grignard reagent (1.2 equivalents, 12.0 mmol).
-
Note: A slight excess (1.2 eq) is required to account for any adventitious moisture and the steric "lag" in reaction initiation.
-
-
Cool the Grignard solution to 0 °C using an ice/water bath.
-
Expert Tip: Do not cool to -78 °C unless using a very reactive R-group (like allyl). For hindered aldehydes, 0 °C provides necessary thermal energy to overcome the activation barrier without causing uncontrolled exotherms.
-
Step 3: Substrate Preparation
-
In a separate dry vial, dissolve 1.89 g (10 mmol) of This compound in 10 mL of anhydrous THF.
-
Ensure the solid is completely dissolved. Sonicate if necessary.[1]
-
Transfer this solution via cannula or syringe into the addition funnel.
Step 4: Controlled Addition
-
Add the aldehyde solution dropwise to the stirring Grignard solution over 20–30 minutes.
-
Observation: Monitor the internal temperature. Do not allow it to exceed 10 °C.
-
Visual Cue: The solution often transitions from the dark color of the Grignard to a turbid suspension (magnesium alkoxide precipitation).
Step 5: Reaction & Monitoring
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Stir at RT for 2 hours.
-
QC Check: Pull a 50 µL aliquot. Quench in a mini-vial with sat. NH4Cl/EtOAc. Check TLC or LC-MS.
-
Success Criteria: Disappearance of the aldehyde peak (UV 254 nm). If aldehyde remains >5%, heat to reflux for 30 mins (rarely needed).
-
Step 6: Quench & Workup
-
Cool the mixture back to 0 °C.
-
Slowly add Saturated NH4Cl solution (15 mL). Caution: Vigorous gas evolution.
-
Dilute with Ethyl Acetate (30 mL) and Water (10 mL).
-
Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
-
Combine organics, wash with Brine, dry over Na2SO4, and concentrate
-
Note: The 2,3-dichloro substitution makes the product lipophilic; ensure thorough extraction.
-
Troubleshooting & Optimization Guide
The following table addresses common failure modes specific to this substrate class.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance at C2 blocking attack. | Switch solvent to pure THF (higher boiling/better solvation). Reflux for 1 hr post-addition. |
| Reduction Product (Benzyl Alcohol) | Use a non-branched Grignard (Me, Ph) or switch to organolithium at -78 °C if R-group allows. | |
| Wurtz Coupling | Homocoupling of Grignard. | Ensure temperature is kept low (0 °C) during the initial mixing. |
| Reversion to Aldehyde | Oxidation during workup. | Benzylic alcohols with electron-withdrawing groups are stable, but avoid harsh oxidants. Store under N2. |
Workflow Visualization
Caption: Operational workflow for the Grignard addition to solid, hindered aldehydes.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).
-
Reich, H. J. (2023). Organometallic Chemistry: Grignard Reagents. University of Wisconsin-Madison Chemistry Department. [Link]
-
PubChem. (2023). This compound (Compound Summary). National Library of Medicine. [Link](Note: Link directs to structurally similar isomer for property verification as exact CAS landing pages vary by vendor).
Sources
Halogenated benzaldehyde functionalization techniques
Application Note: Halogenated Benzaldehyde Functionalization Techniques
Part 1: The Strategic Landscape (Core Directive)
Halogenated benzaldehydes (e.g., 4-bromobenzaldehyde, 2-chlorobenzaldehyde) are "linchpin" intermediates in medicinal chemistry. They possess two distinct electrophilic handles with orthogonal reactivity profiles:[1][2]
-
The Halogen (X): Susceptible to metal-catalyzed cross-coupling (Suzuki, Buchwald) and nucleophilic aromatic substitution (SNAr).
-
The Aldehyde (CHO): Susceptible to nucleophilic addition, condensation, and oxidation/reduction.
The Challenge: The primary failure mode in functionalizing these substrates is chemoselectivity . Standard bases used in cross-coupling (e.g., hydroxides, alkoxides) can trigger the Cannizzaro reaction or aldol condensation on the aldehyde. Conversely, amine nucleophiles intended for Buchwald-Hartwig coupling may preferentially form imines with the aldehyde.
This guide provides three field-validated protocols to navigate these challenges, moving from standard cross-couplings to advanced C-H activation.
Part 2: Chemoselectivity Logic & Decision Matrix
Before selecting a protocol, consult the Reactivity Topology diagram below to determine the correct pathway based on your target motif.
Figure 1: Decision matrix for selecting the appropriate functionalization strategy based on the desired chemical transformation.
Part 3: Detailed Experimental Protocols
Protocol 1: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple an aryl boronic acid to the halogen position without degrading the aldehyde. Critical Mechanism: Use of a weak, inorganic base prevents the Cannizzaro reaction. The aldehyde acts as an electron-withdrawing group (EWG), facilitating oxidative addition at the para or ortho halogen.
Materials:
-
Substrate: 4-Bromobenzaldehyde (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3 mol%) – Chosen for stability and resistance to oxidation.
-
Base: Na₂CO₃ (2.0 equiv) – Avoid strong bases like KOtBu.
-
Solvent: Toluene/Water (4:1 v/v) – Biphasic system protects the aldehyde.
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with toluene and water. Sparge with Argon for 15 minutes. Note: Oxygen causes homocoupling of boronic acids and catalyst deactivation.
-
Assembly: Add 4-bromobenzaldehyde (185 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(dppf)Cl₂ (25 mg, 0.03 mmol).
-
Activation: Add Na₂CO₃ (212 mg, 2.0 mmol). Seal the vial immediately.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot will remain UV-active but shift Rf.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine. Dry over MgSO₄.
-
Purification: Flash chromatography. Caution: Do not use amine-functionalized silica, as it may condense with the aldehyde.
Data Summary: Solvent Screening
| Solvent System | Yield (%) | Aldehyde Recovery | Notes |
|---|---|---|---|
| Toluene/H₂O (4:1) | 92% | >98% | Optimal. Clean conversion. |
| DMF (Anhydrous) | 65% | 80% | Significant homocoupling observed. |
| EtOH/H₂O | 78% | 85% | Minor acetal formation detected. |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: Install a nucleophile (amine/alkoxide) by displacing a halogen.
Scope: Strictly for 4-fluorobenzaldehydes or 2-fluorobenzaldehydes . Chloro- and bromo- analogs are generally too unreactive for SNAr without harsh conditions that destroy the aldehyde.
Mechanism: The aldehyde group is a strong EWG (
Materials:
-
Substrate: 4-Fluorobenzaldehyde (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMSO (Dry)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-fluorobenzaldehyde (124 mg, 1.0 mmol) in dry DMSO (2.0 mL).
-
Addition: Add K₂CO₃ (276 mg, 2.0 mmol) followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Heat to 90°C for 3 hours. Note: Higher temperatures (>120°C) risk decomposing the aldehyde.
-
Quench: Pour the reaction mixture into crushed ice (20 g). The product often precipitates as a solid.
-
Isolation: Filter the solid. If oil forms, extract with Et₂O.[4] The high water solubility of DMSO ensures its removal during aqueous workup.
Protocol 3: Transient Directing Group (TDG) C-H Activation
Objective: Functionalize the ortho position of the benzaldehyde (e.g., halogenation, arylation) using the aldehyde itself as a handle.
Innovation: Instead of installing a permanent directing group, a catalytic amine (e.g., Glycine,
Mechanism Diagram:
Figure 2: Catalytic cycle utilizing a Transient Directing Group (TDG) for ortho-selective functionalization.
Protocol (Ortho-Iodination):
-
Reagents: 2-Chlorobenzaldehyde (1.0 equiv), NIS (N-iodosuccinimide, 1.2 equiv), Pd(OAc)₂ (10 mol%), Glycine (20 mol%) , AcOH (2.0 equiv).
-
Solvent: HFIP (Hexafluoroisopropanol) / AcOH mixture. HFIP is crucial for stabilizing the C-H activation transition state.
-
Conditions: 100°C for 12 hours in a sealed tube.
-
Workup: The acidic conditions automatically hydrolyze the transient imine, returning the ortho-iodinated benzaldehyde.
Part 4: References & Authority
-
Suzuki Coupling on Benzaldehydes:
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
-
Detailed Protocol Context:
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Fluorobenzaldehydes.
-
-
Transient Directing Groups (C-H Activation):
-
Buchwald-Hartwig Considerations:
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 6. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01587C [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low reactivity of 2,3-Dichloro-5-methylbenzaldehyde
Subject: Troubleshooting Low Reactivity & Process Optimization CAS: 106516-83-2 (General Analog Reference) | Chemical Class: Polysubstituted Benzaldehyde Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Ortho-Wall" Challenge
Researchers frequently report "low reactivity" with 2,3-Dichloro-5-methylbenzaldehyde compared to unsubstituted benzaldehyde. This is rarely due to electronic deactivation; in fact, the chlorine atoms are electron-withdrawing, theoretically making the carbonyl carbon more electrophilic.
The root cause is Steric Shielding . The chlorine atom at the C2 position (ortho) creates a significant Van der Waals radius overlap with the carbonyl oxygen, physically blocking the trajectory of incoming nucleophiles (the Bürgi-Dunitz angle). Furthermore, this molecule lacks
This guide provides field-proven protocols to overcome these kinetic barriers.
Module 1: Nucleophilic Addition Stalls (Reductive Amination)
User Issue: “I am trying to form a Schiff base/amine with an aniline derivative, but the reaction stalls at <30% conversion even after 24 hours at reflux.”
Root Cause Analysis
Standard reductive amination (using NaBH(OAc)₃ or NaBH₃CN directly) relies on the equilibrium formation of an imine intermediate. With 2,3-dichloro substitution, the equilibrium heavily favors the starting materials because the tetrahedral intermediate is sterically crowded. Water generated during imine formation hydrolyzes the unstable intermediate back to the aldehyde.
The Solution: Titanium(IV) Isopropoxide Activation
To force this reaction, you must use a Lewis Acid that acts as both an activator and a water scavenger. Titanium(IV) isopropoxide [Ti(OiPr)₄] coordinates to the carbonyl oxygen, increasing electrophilicity, and irreversibly traps water as titanium oxides.
Protocol: Ti(IV)-Mediated Reductive Amination
Standard conditions will fail. Use this modified anhydrous protocol.
-
Complexation (The Critical Step):
-
Combine this compound (1.0 eq) and the amine (1.1 eq) in anhydrous THF or Toluene.
-
Add Titanium(IV) isopropoxide (1.25 - 1.5 eq) dropwise under Nitrogen.
-
Observation: The solution should turn yellow/orange, indicating Lewis acid complexation.
-
Stir at ambient temperature for 6–12 hours. (Do NOT add reducing agent yet).
-
-
Reduction:
-
Dilute with absolute ethanol (if using NaBH₄) or continue in THF.
-
Add NaBH₄ (2.0 eq) or NaBH₃CN slowly.
-
Stir for 4 hours.
-
-
Quenching (Safety Critical):
-
Quench with 1N NaOH or water. A heavy white precipitate (TiO₂) will form.
-
Filter through a Celite pad to remove the titanium salts before extraction.
-
Mechanism Visualization
Figure 1: Titanium(IV) acts as a dual-mode catalyst, lowering the activation energy for nucleophilic attack while sequestering water to drive equilibrium forward.
Module 2: Low Yields in Condensation Reactions (Knoevenagel/Aldol)
User Issue: "My Knoevenagel condensation with malononitrile is yielding <20%. I see starting material on the TLC."
Root Cause Analysis
The C2-Chloro substituent creates a "steric pocket" that repels bulky carbanions. Furthermore, standard piperidine/ethanol conditions are reversible. If the water byproduct isn't removed instantly, the retro-aldol/retro-Knoevenagel reaction dominates due to the thermodynamic instability of the sterically crowded product.
Troubleshooting Matrix
| Variable | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Why? |
| Solvent | Ethanol/Methanol | Toluene or Xylene | Allows for higher reflux temps and azeotropic water removal. |
| Catalyst | Piperidine (weak) | Piperidine/Acetic Acid (1:1) or TiCl₄/Pyridine | Buffer system prevents Cannizzaro side-reactions; TiCl₄ is aggressive for difficult substrates. |
| Water Control | None | Dean-Stark Trap or 4Å Molecular Sieves | Le Chatelier's principle: removing water drives the reaction to completion. |
| Energy | Thermal Reflux | Microwave Irradiation (120°C, 15 min) | Overcomes the steric activation energy barrier rapidly. |
Module 3: Purity & Storage (The "Ghost" Peak)
User Issue: "My NMR shows a broad singlet around 10-12 ppm and the aldehyde peak is diminishing. Is my compound decomposing?"
Root Cause Analysis
Like most substituted benzaldehydes, this compound undergoes autoxidation to the corresponding benzoic acid (2,3-dichloro-5-methylbenzoic acid) upon exposure to air. This acid impurity catalyzes further decomposition and can interfere with base-catalyzed reactions by neutralizing the catalyst.
Purification Protocol: The Bisulfite Wash
Note: Due to steric hindrance, the bisulfite adduct forms slowly. Patience is required.
-
Dissolution: Dissolve crude material in a minimal amount of Ethyl Acetate.
-
Precipitation: Add saturated aqueous Sodium Bisulfite (NaHSO₃). Shake vigorously for at least 10 minutes (standard aldehydes take 1-2 mins; this one takes longer due to the C2-Cl block).
-
Separation:
-
The aldehyde forms a water-soluble adduct (or a solid precipitate at the interface).[1]
-
Discard the organic layer (contains non-aldehyde impurities).
-
-
Regeneration:
Purification Decision Logic
Figure 2: Decision tree for managing autoxidation impurities. Bisulfite extraction is preferred over chromatography to avoid acid streaking.
References
-
Bhattacharyya, S. (2004).[3] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (Demonstrates the efficacy of Ti(IV) for sterically hindered substrates).
-
Dalal Institute. "Effect of Structure on Reactivity: Steric Hindrance." A Textbook of Organic Chemistry. (Foundational text on ortho-substituent effects on carbonyl reactivity).
-
BenchChem Technical Support. "Aldehyde Purification via Bisulfite Adducts." (Protocol for bisulfite purification of aromatic aldehydes).
-
PubChem. "2-Chloro-5-methylbenzaldehyde Compound Summary." (Physical properties and safety data for the structural analog).
Sources
Technical Support Center: Handling 2,3-Dichloro-5-methylbenzaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,3-Dichloro-5-methylbenzaldehyde. Its focus is to address the compound's notable moisture sensitivity, offering practical, field-tested solutions to ensure experimental success and reagent integrity.
Introduction: Understanding the Challenge
This compound is a valuable substituted aromatic aldehyde used in the synthesis of various pharmaceutical and agrochemical compounds. However, like many aldehydes, its electrophilic carbonyl carbon is susceptible to nucleophilic attack by water. This hygroscopic nature presents a significant challenge in the laboratory, as unintended exposure to atmospheric moisture can lead to the formation of a geminal diol hydrate, impacting purity, reactivity, and ultimately, reaction yields.[1][2][3] The presence of two electron-withdrawing chloro groups on the aromatic ring likely enhances the electrophilicity of the carbonyl carbon, making it particularly prone to hydration compared to unsubstituted benzaldehyde.[2]
This technical center is designed to be a comprehensive resource, moving beyond standard safety data sheet recommendations to provide actionable troubleshooting advice and robust protocols.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with this compound in a direct question-and-answer format.
Q1: My reaction yield is consistently low. Could moisture in my aldehyde be the cause?
A: Absolutely. This is one of the most common failure points. The aldehyde functional group can react with water to form a geminal diol (hydrate).[2][3] This hydrate is often in equilibrium with the aldehyde, but its presence reduces the concentration of the active aldehyde species required for your reaction.[3] Furthermore, the hydrate may not participate in the desired reaction or could lead to unwanted side products, directly impacting your yield.
Self-Validation Check: Before starting a critical reaction, run a quick purity check on your starting material using Proton NMR (¹H-NMR). The aldehyde proton typically appears as a singlet between 9.5-10.5 ppm. The presence of a significant peak corresponding to the geminal diol (often a broad singlet in the 5.5-6.5 ppm region, coupled with a broad OH peak) is a clear indicator of moisture contamination.
Q2: How can I visually assess if my stock of this compound is compromised?
A: While analytical methods are definitive, a visual inspection can be a first-line indicator. Pure this compound should be a white to light-yellow crystalline solid.[4] Hygroscopic compounds that have absorbed moisture often appear clumpy, sticky, or may even begin to look "wet" or partially dissolved.[1] If your material does not flow freely as a powder, you should be suspicious of moisture contamination.
Q3: What are the definitive best practices for long-term storage of this reagent?
A: To ensure longevity, you must minimize exposure to both air and moisture.[5]
-
Primary Container: Always keep the compound in its original, tightly sealed container.[1][6] For reagents packaged in Sure/Seal™ bottles or similar, the septum is designed for piercing with a syringe under an inert atmosphere, not for repeated opening.[7][8]
-
Secondary Containment: Place the primary container inside a desiccator containing a suitable drying agent (e.g., Drierite or molecular sieves). For highly sensitive applications, storing the container within a nitrogen-filled glove box is the gold standard.[9][10]
-
Inert Atmosphere: For bulk quantities or frequently used stocks, consider transferring the material into smaller vials inside a glove box and backfilling with an inert gas like argon or nitrogen before sealing.[5]
Q4: I don't have access to a glove box. What is a reliable method for handling the compound on the bench?
A: You can still achieve success without a glove box by using Schlenk line techniques or by creating a localized inert atmosphere.[7] The key is to work efficiently and minimize the time the container is open.[1]
Field-Proven Technique: Use a nitrogen or argon balloon to create a positive pressure of inert gas.
-
Insert a needle connected to the inert gas source into the septum of the reagent bottle.
-
Insert a second, short "vent" needle to allow air to be flushed out.
-
After 1-2 minutes, remove the vent needle. The bottle is now under a slight positive pressure of inert gas.
-
You can now safely withdraw the required amount of reagent using a syringe. The volume removed will be replaced by the inert gas from the balloon, not moist lab air.[8]
Q5: My aldehyde is already clumpy. Can it be salvaged?
A: In some cases, yes. If the contamination is minor, you can dry the solid. Gently heating the material under a high vacuum can remove adsorbed water.[1] However, you must be cautious not to heat it to its melting point or cause it to decompose. Perform a post-drying analytical check (NMR or melting point) to confirm that the water has been removed and the compound is still pure. For critical applications, using a fresh, unopened bottle is always the safest option.
Technical Data & Properties Summary
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO | |
| Molecular Weight | 154.59 g/mol | |
| Appearance | White to light-yellow crystalline solid | [4] |
| Storage Conditions | Store in a dry, cool, well-ventilated place under an inert atmosphere (Nitrogen recommended). | [5] |
| Incompatible Materials | Strong bases, strong oxidizing agents, strong reducing agents. | |
| Sensitivity | Moisture, Air, Light Sensitive |
Experimental Protocols
Protocol 1: Quality Control Check for Moisture Contamination via ¹H-NMR
This protocol validates the purity of your this compound before use.
Objective: To detect the presence of the geminal diol hydrate impurity.
Methodology:
-
Sample Preparation: Inside a glove bag or under a stream of dry nitrogen, quickly weigh approximately 5-10 mg of the benzaldehyde.
-
Dissolve the sample in ~0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Cap the NMR tube securely while still under the inert atmosphere if possible.
-
Acquisition: Acquire a standard ¹H-NMR spectrum.
-
Analysis:
-
Identify the sharp singlet of the aldehyde proton (CHO) , expected around δ 10.3 ppm.
-
Look for a broader singlet corresponding to the geminal diol methine proton (CH(OH)₂) , typically between δ 5.5-6.5 ppm.
-
Look for a very broad signal for the hydroxyl protons (OH) .
-
Integrate the aldehyde and geminal diol peaks to estimate the percentage of contamination. A contamination level >1-2% may warrant purification or use of a new batch for sensitive reactions.
-
Protocol 2: Dispensing Moisture-Sensitive Solid on the Bench
This protocol describes a reliable method for weighing and dispensing the reagent without a glove box.
Objective: To accurately weigh the aldehyde while minimizing exposure to atmospheric moisture.
Workflow Diagram:
Caption: Workflow for handling moisture-sensitive solids.
Methodology:
-
Preparation: All glassware (vials, spatulas) must be rigorously dried in an oven (e.g., 120°C for at least 4 hours) and cooled in a desiccator immediately before use.[7]
-
Tare: Place your cooled, empty receiving vial on the analytical balance and press tare.
-
Inert Environment: Direct a gentle stream of dry nitrogen or argon into the opening of the reagent bottle. This creates a positive pressure and a localized inert atmosphere.
-
Transfer: Working swiftly, use a dry spatula to transfer the solid from the main reagent bottle to your tared vial on the balance. Do not aim for the exact mass initially; get close to it. The goal is speed to minimize moisture exposure.[1]
-
Seal and Weigh: Immediately and tightly cap both the main reagent bottle and your vial. Allow the mass on the balance to stabilize and record the exact weight.
-
Dissolution & Addition: Add your anhydrous reaction solvent to the vial containing the weighed solid to dissolve it. Then, using a dry syringe, transfer the resulting solution to your reaction flask, which should also be under a positive pressure of inert gas.
Mechanistic Insight: The Hydrolysis Pathway
The reaction with water is a nucleophilic addition to the carbonyl group, forming an unstable tetrahedral intermediate that rapidly protonates to the geminal diol. This process is reversible.[3]
Caption: Equilibrium between an aldehyde and its geminal diol hydrate.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Australian Journal of Chemistry. (1968). Catalysis by aromatic aldehydes and carbon dioxide of the hydrolysis of the p-nitrophenyl esters of L-leucine, glycine, and L-β-phenylalanine. Retrieved from [Link]
-
Loba Chemie. (2019, January 30). 2,3- DICHLOROBENZALDEHYDE MSDS. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Water Is an Efficient Medium for Wittig Reactions Employing Stabilized Ylides and Aldehydes. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, October 30). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of water on the benzaldehyde yield. Retrieved from [Link]
-
HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]
-
Chemistry Steps. (2023, February 16). Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Safety Data Sheet - 2-Hydroxy-5-methylbenzaldehyde. Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
-
OAE Publishing Inc. (2026, January 15). Heterogeneous catalytic aldehyde-water shift of benzaldehyde into benzoic acid and hydrogen. Retrieved from [Link]
-
Organic Mystery. (n.d.). Preparation of Aromatic Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, September 4). 12.8: Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]
-
YouTube. (2013, October 9). 14 -Preparation of Aromatic Aldehydes from hydrocarbons by Chlorination. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methylbenzaldehyde. Retrieved from [Link]
-
RIFM. (n.d.). RIFM fragrance ingredient safety assessment, benzaldehyde, CAS Registry Number 100-52-7. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-methylbenzaldehyde. Retrieved from [Link]
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- 6. WERCS Studio - Application Error [assets.thermofisher.com]
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- 9. hepatochem.com [hepatochem.com]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
Section 1: Frequently Asked Questions (FAQs) on Storage & Handling
Answering the user's request.## Technical Support Center: 2,3-Dichloro-5-methylbenzaldehyde
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity of the reagent and troubleshoot common experimental issues. My approach is to explain the fundamental chemistry behind the storage and handling protocols, providing you with the causal understanding needed to maintain experimental reproducibility.
This section addresses the most common inquiries regarding the day-to-day management of this compound.
Question 1: What are the ideal long-term storage conditions for this compound?
Answer: The long-term stability of this compound hinges on mitigating its sensitivity to atmospheric conditions. The aldehyde functional group is susceptible to oxidation. Therefore, proper storage is not merely a suggestion but a critical prerequisite for reliable experimental outcomes.
The primary conditions to control are atmosphere, temperature, and light. Based on supplier safety data sheets (SDS) for structurally similar compounds, the following conditions are recommended.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Atmosphere | Inert Gas (Nitrogen or Argon) | The aldehyde group (-CHO) is prone to air oxidation, converting it to the corresponding carboxylic acid (2,3-dichloro-5-methylbenzoic acid). This impurity can alter reaction kinetics, yield, and downstream product profiles. Storing under an inert gas displaces oxygen, effectively preventing this degradation pathway. |
| Temperature | 2-8°C | While some related benzaldehydes are stable at room temperature, refrigeration is recommended to slow down any potential degradation processes.[1] Avoid freezing, as this is not specified as a requirement and temperature cycling can introduce moisture. |
| Container | Tightly Sealed, Amber Glass Vial | A tight seal is crucial to prevent moisture ingress and maintain the inert atmosphere.[2] Amber glass protects the compound from light, which can catalyze oxidative processes.[3] |
| Location | Cool, Dry, Well-Ventilated Area | Store in a designated chemical storage area away from heat sources, open flames, and incompatible materials like strong oxidizing agents. |
Question 2: I received the compound in a sealed ampule but only need a small amount. What is the correct procedure for aliquoting and storage?
Answer: This is a critical control point. Improper handling during aliquoting is a common source of reagent degradation.
Protocol: Aliquoting this compound
-
Preparation: Move the original container and several smaller, pre-dried amber glass vials into an inert atmosphere glovebox. If a glovebox is unavailable, work quickly in a fume hood with a gentle, positive flow of nitrogen or argon directed into the container opening.
-
Equilibration: Allow the sealed container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Dispensing: Quickly dispense the desired amounts into the smaller vials.
-
Inerting: Backfill the headspace of each new aliquot vial and the original container with nitrogen or argon.
-
Sealing: Tightly seal each vial immediately with a cap containing a chemically resistant liner (e.g., PTFE).
-
Labeling & Storage: Clearly label each aliquot with the compound name, date, and concentration (if applicable). Immediately return all vials to the recommended 2-8°C storage conditions.[1]
Question 3: What personal protective equipment (PPE) is required when handling this compound?
Answer: User safety is paramount. This compound is classified as an irritant and is harmful if swallowed or inhaled.[4] Adherence to standard laboratory safety protocols is mandatory.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[5]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.[5]
-
Respiratory Protection: Handle exclusively in a certified chemical fume hood to avoid inhaling vapors or mists.[6]
-
Hygiene: Wash hands thoroughly after handling the substance, even if gloves were worn.[7]
Section 2: Troubleshooting Experimental Inconsistencies
When a reaction does not proceed as expected, the purity and integrity of the starting materials are among the first variables to investigate.[8] This section provides a logical framework for diagnosing issues potentially linked to the storage or handling of this compound.
Question 4: My reaction yield is significantly lower than expected, or the reaction failed entirely. Could the aldehyde be the problem?
Answer: Yes, this is a strong possibility. If the aldehyde has degraded, its effective concentration is lower than calculated, or an impurity (like the corresponding carboxylic acid) is inhibiting the reaction.
Here is a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for reaction failure.
Protocol: Quality Check of Aged this compound
This protocol is designed to verify the integrity of a stored sample.
-
Visual Inspection: Check for any change in physical appearance. While the pure compound may be a solid or liquid, any significant color change (e.g., pronounced yellowing) can indicate degradation.[1]
-
Solubility Test: Ensure the compound dissolves as expected in the reaction solvent. The formation of insoluble matter may indicate polymerization or the presence of insoluble impurities.
-
Thin-Layer Chromatography (TLC): Spot the aged aldehyde alongside a fresh standard (if available) on a TLC plate. The appearance of a new spot, often at a lower Rf value (more polar), is indicative of the carboxylic acid impurity.
-
Spectroscopic Analysis (Definitive Check):
-
¹H NMR: Acquire a proton NMR spectrum. The aldehyde proton (-CHO) should appear as a sharp singlet around 10 ppm. Oxidation to the carboxylic acid will result in the disappearance of this peak and the appearance of a new, broad peak further downfield (>12 ppm).
-
HPLC/LC-MS: This is the most sensitive method.[9] An aged sample may show a secondary peak corresponding to the oxidized product, allowing for quantification of the impurity level.
-
Question 5: I am observing an unexpected side product in my reaction. How can I determine if it's related to aldehyde degradation?
Answer: The most common degradation product is 2,3-dichloro-5-methylbenzoic acid.[10] This carboxylic acid can participate in unintended reactions. For example, in a base-catalyzed reaction, it will be deprotonated to form a carboxylate salt, consuming one equivalent of your base and potentially altering the pH and outcome of your experiment.
To confirm this, analyze your crude reaction mixture by LC-MS. Search for the molecular ion corresponding to the mass of the suspected benzoic acid derivative.
Caption: Primary degradation pathway via oxidation.
By implementing these rigorous storage, handling, and troubleshooting protocols, you can ensure the reliability of this compound as a reagent, leading to more consistent and trustworthy experimental results.
References
- Sigma-Aldrich, Safety Data Sheet. This document provides critical information on safe handling, storage conditions (including storing under nitrogen), and personal protective equipment. It highlights sensitivity to air, light, and moisture.
- CDH Fine Chemical, Material Safety Data Sheet. This source outlines first-aid measures and emphasizes the use of appropriate eye protection and gloves during handling.
- CDN Isotopes, Safety Data Sheet.
- Fisher Scientific, Safety Data Sheet.
- Loba Chemie, 2,3-Dichlorobenzaldehyde MSDS.
- Sigma-Aldrich, Safety Data Sheet (4-methylbenzaldehyde). This document describes the hazards associated with a similar benzaldehyde, including its combustibility and the need to store it under an inert gas.
- Fisher Scientific, Safety Data Sheet (5-Fluoro-2-methylbenzaldehyde).
- Techno PharmChem, Benzaldehyde Material Safety Data Sheet. This provides general safety and handling information applicable to benzaldehydes, including hygiene measures.
- Merck Millipore, Safety Data Sheet.
- Edvotek, "5 Steps to Follow for Troubleshooting Experiments." This blog post provides a general framework for systematically identifying and solving experimental problems.
- University of Rochester, Department of Chemistry, "How to Troubleshoot a Reaction.
- Chemistry World, "How to troubleshoot experiments." This article discusses the importance of understanding the underlying chemistry to identify potential points of failure in an experiment.
- Benzaldehyde Analytical Grade, Safety Data Sheet.
- Washington State University, "HPLC Troubleshooting Guide." This guide offers systematic procedures for diagnosing problems with analytical instrumentation, which is relevant for purity checks.
- Techno PharmChem, Benzaldehyde Safety Data Sheet.
- Sigma-Aldrich, "HPLC Troubleshooting Guide.
- Sigma-Aldrich, Product Information for 2-Chloro-5-methylbenzaldehyde.
- Chem 365 Lab Manual.
- Santa Cruz Biotechnology, 2-Hydroxy-5-methylbenzaldehyde Safety Data Sheet. This document details the health hazards of a similar substituted benzaldehyde.
- PubChem, Compound Summary for 2-Chloro-5-methylbenzaldehyde (CID 15647278). This database provides aggregated hazard information, including GHS classifications indicating the compound is harmful if swallowed.
- Organic Chemistry Laboratory Experiments. This manual provides context for various synthetic reactions and procedures.
- Benchchem, Application Notes for 2-Chloro-5-nitrobenzaldehyde. This source describes various reactions involving a substituted benzaldehyde, highlighting its role as a synthetic building block.
- PubChem, Compound Summary for 3-Chloro-5-methylbenzaldehyde (CID 10773201).
- Final report on the safety assessment of benzaldehyde.
- Chegg, Organic Chemistry Question. This platform shows examples of academic questions related to reactions involving substituted benzaldehydes.
- Benchchem, Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
Sources
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- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdnisotopes.com [cdnisotopes.com]
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- 8. Troubleshooting [chem.rochester.edu]
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- 10. technopharmchem.com [technopharmchem.com]
Validation & Comparative
A Comparative Guide to the FT-IR Analysis of 2,3-Dichloro-5-methylbenzaldehyde for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the precise identification and characterization of molecular structures are paramount. For drug development professionals and researchers, the ability to unequivocally confirm the identity and purity of novel compounds is a cornerstone of rigorous scientific practice. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, reliable, and highly informative analytical technique for this purpose. This guide provides an in-depth analysis of the expected FT-IR characteristic peaks of 2,3-Dichloro-5-methylbenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis. By comparing its predicted spectral features with those of commercially available alternatives—benzaldehyde, 2,4-dichlorobenzaldehyde, and 3,4-dichlorobenzaldehyde—this document aims to equip scientists with the necessary insights to distinguish these closely related structures.
The Power of Vibrational Spectroscopy in Molecular Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its constituent bonds to vibrate at specific frequencies. These vibrational frequencies are unique to the types of bonds present and their chemical environment, creating a distinct "fingerprint" for each molecule.[1] The resulting spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), provides a wealth of information about the functional groups present in a sample.[1] For a molecule like this compound, we can anticipate characteristic vibrations for the aldehyde group (C=O and C-H bonds), the aromatic ring (C=C and C-H bonds), and the substituents (C-Cl and C-CH₃ bonds).
Predicted FT-IR Spectrum of this compound
The key functional groups and their expected vibrational regions are:
-
Aldehyde Group (CHO):
-
C=O Stretch: This will be a strong, sharp absorption. In benzaldehyde, which is a conjugated aldehyde, this peak typically appears around 1700-1720 cm⁻¹.[1] The presence of two electron-withdrawing chlorine atoms on the ring is expected to slightly increase the C=O bond order due to an inductive effect, potentially shifting this peak to a slightly higher wavenumber, likely in the 1705-1725 cm⁻¹ range.
-
Aldehydic C-H Stretch: A characteristic feature of aldehydes is the Fermi doublet, two weaker peaks appearing in the 2720-2820 cm⁻¹ region.[1][2][3] One of these peaks is often more prominent and can be a key identifier for the aldehyde functional group.[2][3]
-
-
Aromatic Ring:
-
C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring will appear as weak to medium absorptions just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range.[1]
-
C=C Stretch: The stretching vibrations within the aromatic ring will produce a series of medium to strong peaks in the 1450-1600 cm⁻¹ region.[1] The substitution pattern can influence the exact position and number of these peaks.
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring strongly influences the out-of-plane C-H bending vibrations, which appear in the "fingerprint" region below 1000 cm⁻¹. For a 1,2,3,5-tetrasubstituted benzene ring (considering the aldehyde as a substituent), we would expect specific patterns, though these can be complex. However, the presence of two adjacent hydrogens would likely give rise to a strong absorption in the 800-860 cm⁻¹ range.
-
-
Substituents:
-
C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear as strong absorptions in the 600-800 cm⁻¹ region. The presence of two C-Cl bonds may result in multiple peaks in this area.
-
Methyl Group (CH₃): The methyl group will exhibit its own characteristic vibrations.
-
Comparative Analysis with Alternative Benzaldehydes
To highlight the unique spectral features of this compound, a comparison with readily available benzaldehydes is crucial.
| Compound | Key Differentiating FT-IR Features |
| Benzaldehyde | - Unsubstituted aromatic C-H out-of-plane bending for a monosubstituted ring (strong peaks around 690 and 730 cm⁻¹).- Absence of C-Cl and methyl group absorptions.[1] |
| 2,4-Dichlorobenzaldehyde | - Different aromatic C-H out-of-plane bending pattern due to 1,2,4-trisubstitution (typically a strong peak between 800-860 cm⁻¹).[6]- Absence of methyl group absorptions. |
| 3,4-Dichlorobenzaldehyde | - Different aromatic C-H out-of-plane bending pattern due to 1,2,4-trisubstitution (similar to 2,4-isomer but with subtle shifts).[6]- Absence of methyl group absorptions. |
| This compound (Predicted) | - Presence of both C-Cl stretching absorptions (600-800 cm⁻¹) and methyl group C-H stretching and bending vibrations (2850-3000 cm⁻¹, ~1450 cm⁻¹, ~1375 cm⁻¹).- A unique aromatic C-H out-of-plane bending pattern corresponding to its specific substitution. |
Table 1: Comparative FT-IR Features of Selected Benzaldehydes
Experimental Protocol for FT-IR Analysis of Aromatic Aldehydes
This protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a solid aromatic aldehyde sample using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Sample of the aromatic aldehyde (e.g., this compound)
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.
-
In the spectrometer software, initiate the collection of a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount (typically a few milligrams) of the solid aldehyde sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
In the software, initiate the collection of the sample spectrum. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
After acquisition, the spectrum can be processed. This may include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.
-
Compare the obtained spectrum with reference spectra or the predicted peak positions to confirm the identity of the compound.
-
-
Cleaning:
-
Retract the ATR press and carefully remove the sample from the crystal using a spatula.
-
Clean the ATR crystal thoroughly with a solvent-dampened lint-free wipe to prevent cross-contamination.
-
Workflow for FT-IR Analysis
Caption: A schematic workflow for the identification of an unknown solid compound using FT-IR with an ATR accessory.
Summary of Predicted and Known FT-IR Peaks
| Vibrational Mode | Benzaldehyde [1] | 2,4-Dichlorobenzaldehyde | 3,4-Dichlorobenzaldehyde | This compound (Predicted) |
| Aromatic C-H Stretch | ~3060 cm⁻¹ | ~3070 cm⁻¹ | ~3080 cm⁻¹ | 3050-3100 cm⁻¹ |
| Aliphatic C-H Stretch | N/A | N/A | N/A | 2850-3000 cm⁻¹ |
| Aldehydic C-H Stretch | ~2720, ~2820 cm⁻¹ | ~2740, ~2850 cm⁻¹ | ~2750, ~2860 cm⁻¹ | 2720-2820 cm⁻¹ |
| C=O Stretch | ~1703 cm⁻¹ | ~1710 cm⁻¹ | ~1705 cm⁻¹ | 1705-1725 cm⁻¹ |
| Aromatic C=C Stretch | ~1580, ~1450 cm⁻¹ | ~1585, ~1460 cm⁻¹ | ~1590, ~1470 cm⁻¹ | 1450-1600 cm⁻¹ |
| Methyl C-H Bend | N/A | N/A | N/A | ~1450, ~1375 cm⁻¹ |
| Aromatic C-H Bend | ~690, ~730 cm⁻¹ | ~820 cm⁻¹ | ~830 cm⁻¹ | ~800-860 cm⁻¹ |
| C-Cl Stretch | N/A | ~770 cm⁻¹ | ~740 cm⁻¹ | 600-800 cm⁻¹ |
Table 2: Comparison of Characteristic FT-IR Peak Positions (in cm⁻¹) for Benzaldehyde and its Derivatives. (Note: Values for dichlorobenzaldehydes are approximate based on available spectral data.)
Conclusion
The strategic use of FT-IR spectroscopy, guided by a foundational understanding of substituent effects on vibrational frequencies, allows for the confident differentiation of closely related aromatic aldehydes. For researchers working with this compound, the key distinguishing features in its FT-IR spectrum will be the simultaneous presence of absorptions corresponding to the aldehyde group, the specific aromatic C-H bending pattern of its substitution, and the characteristic peaks of both the chloro and methyl substituents. This guide provides a framework for the prediction, acquisition, and interpretation of the FT-IR spectrum of this compound, underscoring the indispensable role of this technique in modern chemical research and development.
References
- Time in Perth, AU. Google Search. Accessed February 14, 2026.
-
Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. Accessed February 14, 2026. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Aldehydes. Accessed February 14, 2026. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Accessed February 14, 2026. [Link]
-
ResearchGate. FT-IR Spectrum of Benzaldehyde. Accessed February 14, 2026. [Link]
-
Reddit. Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency?. Accessed February 14, 2026. [Link]
-
Carbonyl - compounds - IR - spectroscopy. Accessed February 14, 2026. [Link]
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PubMed. FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents. Accessed February 14, 2026. [Link]
-
JoVE. Video: IR Absorption Frequency: Delocalization. Accessed February 14, 2026. [Link]
-
SpectraBase. 3,4-Dichlorobenzaldehyde - Optional[ATR-IR] - Spectrum. Accessed February 14, 2026. [Link]
-
PubChem. 3,4-Dichlorobenzaldehyde. Accessed February 14, 2026. [Link]
-
NIST WebBook. Benzaldehyde, 2,4-dichloro-. Accessed February 14, 2026. [Link]
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Infrared spectra of C=O stretch. Chemistry. Accessed February 14, 2026. [Link]
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Oregon State University. The C=O Stretch. Accessed February 14, 2026. [Link]
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PubChem. 2,4-Dichlorobenzaldehyde. Accessed February 14, 2026. [Link]
-
Wikipedia. Infrared spectroscopy correlation table. Accessed February 14, 2026. [Link]
-
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Accessed February 14, 2026. [Link]
-
Infrared handout. Accessed February 14, 2026. [Link]
-
NIST WebBook. Benzaldehyde, 3,4-dichloro-. Accessed February 14, 2026. [Link]
-
NIST WebBook. Benzaldehyde, 2,4-dichloro-. Accessed February 14, 2026. [Link]
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Simplified Infrared Correlation Chart. Accessed February 14, 2026. [Link]
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Accessed February 14, 2026. [Link]
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University of Wollongong Research Online. Interactions between the chloride anion and aromatic molecules: infrared spectra of the Cl-_C6H5CH3. Accessed February 14, 2026. [Link]
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Infrared Spectroscopy. Accessed February 14, 2026. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Accessed February 14, 2026. [Link]
-
Spectroscopy Online. The Big Review IV: Hydrocarbons. Accessed February 14, 2026. [Link]
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Comparative Guide: Mass Spectrometry Fragmentation of 2,3-Dichloro-5-methylbenzaldehyde
Executive Summary
2,3-Dichloro-5-methylbenzaldehyde (C₈H₆Cl₂O) is a critical halogenated aromatic intermediate, frequently employed in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1] Its structural integrity is defined by the specific ortho, meta substitution pattern of chlorine atoms and the meta methyl group relative to the aldehyde.
In drug development, distinguishing this specific isomer from its structural analogs (e.g., 2,4-dichloro or 3,5-dichloro variants) is vital for regulatory compliance. This guide compares the mass spectrometric performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this compound and provides a definitive fragmentation map to validate structural identity.
Structural Specifications & Isotopic Logic
Before interpreting spectra, the analyst must validate the molecular ion cluster. The presence of two chlorine atoms creates a distinct isotopic fingerprint that serves as the first "gate" of identification.
Molecular Properties[2][3][4][5][6][7][8][9][10][11][12]
-
Formula: C₈H₆Cl₂O
-
Nominal Mass: 188 Da (based on ³⁵Cl)
-
Monoisotopic Mass: 187.9796 Da
The Dichloro Isotope Pattern (Gate 1)
Unlike non-halogenated benzaldehydes, the molecular ion (
| Ion Species | m/z (Nominal) | Relative Intensity (Theoretical) | Origin |
| M | 188 | 100% (Base) | ³⁵Cl₂ |
| M+2 | 190 | ~64% | ³⁵Cl³⁷Cl |
| M+4 | 192 | ~10% | ³⁷Cl₂ |
Analyst Note: If your experimental spectrum deviates significantly (>10%) from these ratios, suspect co-elution with a monochloro impurity or detector saturation.
Comparative Analysis: Ionization Techniques
For this specific molecule, the choice of ionization source radically alters the data utility.
Comparison Matrix: EI vs. ESI vs. APCI
| Feature | Electron Ionization (EI) | Electrospray (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Energy Regime | Hard (70 eV) | Soft | Soft/Medium |
| Molecular Ion | Distinct ( | Adducts ( | Protonated ( |
| Fragmentation | Rich / Structural | Minimal / Poor | Moderate |
| Suitability | Best for ID & Library Matching | Best for Trace Quantitation | Alternative for Quantitation |
| Isomer Differentiation | High (Fingerprint region) | Low (Mass only) | Medium |
Critical Insight
Use EI for Structural Validation: this compound is a small, non-polar neutral molecule. It ionizes poorly in ESI positive mode without derivatization (e.g., hydrazine formation). In EI, it yields a classic fragmentation pattern allowing for isomeric differentiation. Use APCI/ESI for Quantitation: Only if sensitivity in the ng/mL range is required for biological matrices.
Deep Dive: EI Fragmentation Pathways
The fragmentation of this compound under 70 eV EI follows two competitive pathways:
Pathway A: The Benzoyl Cation Route (Dominant)
-
Molecular Ion (m/z 188): The radical cation is formed.
-
-Cleavage (Loss of H•): The aldehyde hydrogen is lost, forming the stable acylium ion (benzoyl cation derivative).
-
Transition: m/z 188
m/z 187 (Strong peak).
-
-
Decarbonylation (Loss of CO): The acylium ion ejects carbon monoxide to form the dichlorotolyl cation (phenyl cation derivative).
-
Transition: m/z 187
m/z 159 (Characteristic cluster). -
Note: This cluster retains the Cl₂ isotope pattern (159/161/163).
-
Pathway B: The "Ortho Effect" & Halogen Loss
The chlorine at the 2-position (ortho) creates steric strain and electronic repulsion with the carbonyl oxygen.
-
Direct Cl Loss: Direct ejection of the halogen radical from the molecular ion.
-
Transition: m/z 188
m/z 153 (Monochloro pattern).
-
-
Secondary Fragmentation: The m/z 159 ion (C₇H₅Cl₂) can lose a methyl radical (CH₃) or a chlorine radical to form smaller aromatic fragments (m/z 124 or m/z 89).
Visualization: Fragmentation Workflow
The following diagram maps the causal relationships between the ions.
Figure 1: Mechanistic fragmentation map of this compound under 70 eV Electron Ionization.
Differentiation from Isomers
A common challenge is distinguishing the 2,3-dichloro isomer from the 2,4- or 3,5-dichloro isomers.
| Feature | 2,3-Dichloro (Target) | 2,4-Dichloro | 3,5-Dichloro |
| [M-1]+ Intensity | High | High | Very High |
| [M-Cl]+ (m/z 153) | Elevated (Ortho-Cl crowding) | Moderate | Low (No Ortho-Cl) |
| m/z 159 vs 160 | Distinct 159 peak | Distinct 159 peak | Distinct 159 peak |
| Ortho Effect | Yes (2-position) | Yes (2-position) | No |
Diagnostic Rule: If the ratio of [M-Cl]⁺ (m/z 153) to Molecular Ion (m/z 188) is significantly lower than reference standards, suspect the 3,5-isomer (lack of ortho-destabilization).
Experimental Protocol: GC-MS Structural Confirmation
To replicate these results, follow this self-validating protocol.
Reagents & Preparation[2][4][6][12][13]
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade). Note: Avoid acetone to prevent acetal formation.
-
Concentration: 100 µg/mL (ppm).
Instrument Parameters (Agilent/Thermo Standard)
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: EI mode, 70 eV, 230°C.
-
Scan Range: m/z 40 – 350.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for validating this compound.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). Benzaldehyde, 2,4-dichloro- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Proxy data for dichlorobenzaldehyde fragmentation patterns).
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
Sources
A Comparative Guide to the UV-Vis Absorption Profile of 2,3-Dichloro-5-methylbenzaldehyde
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2,3-Dichloro-5-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental determination of its absorption spectrum, offering a comparative perspective with structurally related aromatic aldehydes. We will explore the theoretical underpinnings of the observed electronic transitions and the practical implications of solvent selection on spectral outcomes.
Introduction: The Spectroscopic Signature of Aromatic Aldehydes
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique that provides insights into the electronic structure of molecules. For aromatic aldehydes like this compound, the UV-Vis spectrum is dictated by the energy required to promote electrons from lower energy molecular orbitals to higher energy ones. Specifically, the presence of the benzene ring and the carbonyl group (C=O) of the aldehyde gives rise to characteristic electronic transitions, primarily of the π → π* and n → π* types.
The π → π* transitions, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic system, are typically intense and occur at shorter wavelengths. The n → π* transitions, which involve the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital, are of lower intensity and appear at longer wavelengths. The substitution pattern on the benzene ring, in this case, two chlorine atoms and a methyl group, significantly influences the energy of these transitions and, consequently, the position and intensity of the absorption maxima (λmax).
Experimental Protocol: Acquiring the UV-Vis Spectrum
The following protocol outlines a robust method for determining the UV-Vis absorption spectrum of this compound. The emphasis is on procedural accuracy and the rationale behind each step to ensure data integrity.
Materials and Instrumentation
-
Analyte: this compound (High Purity, >98%)
-
Solvent: Spectroscopic grade solvent (e.g., Ethanol, Cyclohexane)
-
Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from 200 nm to 400 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Step-by-Step Methodology
-
Solvent Selection: The choice of solvent is critical. It must be transparent in the wavelength range of interest and should not react with the analyte. A key parameter is the solvent's UV cutoff, the wavelength below which the solvent itself absorbs significantly.[1][2][3][4][5] For aromatic aldehydes, which are expected to absorb in the 250-350 nm range, solvents like ethanol (UV cutoff ~210 nm) or cyclohexane (UV cutoff ~210 nm) are suitable choices.[3] The polarity of the solvent can also influence the spectrum, a phenomenon that will be discussed later.[6][7][8]
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Dilute the stock solution with the same solvent to prepare a series of working solutions of varying concentrations. The aim is to find a concentration that yields an absorbance reading between 0.2 and 0.8 for the main absorption peak, as this range provides the best signal-to-noise ratio and adherence to the Beer-Lambert Law.
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the desired wavelength range (e.g., 200-400 nm).
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in their respective holders and run a baseline correction (autozero) to subtract the solvent's absorbance.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the working solution to be measured.
-
Fill the sample cuvette with the working solution and ensure there are no air bubbles.
-
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the molar absorptivity (ε) is to be determined, use the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).
-
Caption: Experimental workflow for obtaining the UV-Vis spectrum.
Comparative Analysis: Understanding the Spectral Features
| Compound | Expected λmax (π → π) | Expected λmax (n → π) | Notes |
| Benzaldehyde | ~244 nm, ~280 nm | ~328 nm | The two π → π* bands are due to electronic transitions within the benzene ring and the conjugated system. The n → π* transition is weak.[9][10] |
| 2-Chloro-5-methylbenzaldehyde | Shifted from benzaldehyde | Shifted from benzaldehyde | The chloro and methyl groups are auxochromes that can cause a bathochromic (red) shift or hypsochromic (blue) shift depending on their electronic effects and position. |
| This compound | Predicted ~250-290 nm | Predicted ~330-340 nm | The two electron-withdrawing chlorine atoms and the electron-donating methyl group will collectively influence the energy levels of the molecular orbitals, leading to shifts in the absorption maxima compared to benzaldehyde. |
| Nitrobenzaldehydes | ~250-300 nm | ~350 nm | The strongly electron-withdrawing nitro group causes a significant red shift of the π → π* band.[11] |
The presence of chlorine atoms, which are electron-withdrawing through induction but electron-donating through resonance, and a weakly electron-donating methyl group on the benzaldehyde core will alter the energy of the π and π* orbitals. This substitution is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary π → π* absorption band compared to unsubstituted benzaldehyde. The fine vibrational structure often seen in the spectrum of benzene is typically lost in substituted derivatives dissolved in a polar solvent.[8]
The Influence of Solvent Polarity
The choice of solvent can significantly impact the position of the absorption maxima.[6][7] This is due to differential solvation of the ground and excited electronic states of the molecule.
-
π → π Transitions:* For these transitions, the excited state is generally more polar than the ground state. Therefore, in a polar solvent, the excited state is stabilized more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift (shift to longer wavelengths).[12]
-
n → π Transitions:* In the case of n → π* transitions of the carbonyl group, the ground state is more stabilized by polar solvents (especially those capable of hydrogen bonding) due to the solvation of the non-bonding electrons on the oxygen atom.[8] This increases the energy gap between the ground and excited states, resulting in a hypsochromic (blue) shift (shift to shorter wavelengths).[12]
Caption: Effect of solvent polarity on electronic transitions.
Therefore, when comparing the UV-Vis spectrum of this compound in a non-polar solvent like cyclohexane versus a polar solvent like ethanol, a red shift in the π → π* band and a blue shift in the n → π* band are anticipated.
Conclusion
The UV-Vis absorption spectrum of this compound is a valuable analytical signature that is sensitive to its molecular structure and its environment. By understanding the underlying principles of electronic transitions and the influence of substituents and solvent effects, researchers can effectively utilize UV-Vis spectroscopy for qualitative identification and quantitative analysis. The provided experimental protocol and comparative data serve as a robust framework for obtaining and interpreting the spectral data of this and related compounds.
References
-
Scribd. UV Cutoff Values for Common Solvents. Available at: [Link]
-
Chiralabs. UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Available at: [Link]
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University of California, Riverside. Solvents for Ultraviolet Spectrophotometry. Available at: [Link]
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Honeywell. UV Cutoff. Available at: [Link]
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Honeywell. UV Cutoff PDF. Available at: [Link]
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TutorChase. How does solvent choice impact UV-Vis spectroscopy readings?. Available at: [Link]
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Royal Society of Chemistry. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. Available at: [Link]
-
SlideShare. Solvents and solvent effect in UV - Vis Spectroscopy. Available at: [Link]
-
YouTube. Part 11: Solvent Effects in the UV Visible Spectroscopy. Available at: [Link]
-
ResearchGate. The UV-Vis spectra of the reaction between benzaldehyde.... Available at: [Link]
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ResearchGate. The UV/Vis spectrum of 10−2 M, benzaldehyde compound 1.... Available at: [Link]
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ResearchGate. UV/Vis absorption spectra of 2, 3 and 5 in CH 2 Cl 2 .... Available at: [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
PubMed. UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. Available at: [Link]
-
Chemistry LibreTexts. 2.4: Effect of Solvent. Available at: [Link]
-
ACS Publications. The Effect of Solvents on the Absorption Spectra of Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]
-
science-softCon. UV/Vis + Photochemistry Database. Available at: [Link]
-
National Institute of Standards and Technology. Benzaldehyde - NIST WebBook. Available at: [Link]
-
PubChem. 2,3-difluoro-5-methylbenzaldehyde. Available at: [Link]
-
PubChem. 2-Chloro-5-methylbenzaldehyde. Available at: [Link]
-
National Institute of Standards and Technology. 2-Hydroxy-5-methylbenzaldehyde - NIST WebBook. Available at: [Link]
-
University of Wisconsin-La Crosse. Benzaldehyde. Available at: [Link]
-
Reddit. uv-vis absorption spectra. Available at: [Link]
-
PubChem. 3-Chloro-5-methylbenzaldehyde. Available at: [Link]
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Elemental analysis standards for 2,3-Dichloro-5-methylbenzaldehyde
An In-Depth Comparative Guide to the Elemental Analysis of 2,3-Dichloro-5-methylbenzaldehyde for Pharmaceutical Applications
In the landscape of pharmaceutical development, the purity and consistency of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. This compound, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its molecular structure, containing covalently bonded chlorine, necessitates a robust and multi-faceted analytical strategy to ensure it meets the stringent quality criteria required for drug manufacturing. This guide provides a comprehensive comparison of analytical standards and methodologies, focusing on both the verification of its fundamental elemental composition and the control of trace elemental impurities, which are critical for regulatory compliance and patient safety.
The Regulatory Cornerstone: ICH Q3D and USP <232>
The primary standards governing elemental analysis in pharmaceuticals are not specific to individual compounds but provide a universal framework. The International Council for Harmonisation (ICH) Q3D guideline on elemental impurities, along with the United States Pharmacopeia (USP) General Chapter <232>, has shifted the paradigm from simple heavy metal tests to a comprehensive, risk-based approach for controlling elemental impurities in drug products.[1][2][3]
These guidelines are built on the principle of establishing a Permitted Daily Exposure (PDE) for elements of toxicological concern.[4] Elemental impurities can be introduced at any stage, including through starting materials, reagents, catalysts, manufacturing equipment, or container closure systems.[3][4][5] Therefore, a risk assessment is a mandatory first step to identify and control these potential contaminants.
The elements are categorized into classes based on their toxicity and the likelihood of their presence in a drug product:[6]
-
Class 1: Highly toxic elements (As, Cd, Hg, Pb) that require a risk assessment for all potential sources.[5]
-
Class 2: Toxic elements with varying routes of administration toxicity. Class 2A elements (Co, Ni, V) require a risk assessment due to their higher natural abundance, while Class 2B elements (e.g., Ag, Au, Pd, Pt) are assessed only if intentionally added during manufacturing.[5]
-
Class 3: Elements with relatively low oral toxicity (e.g., Ba, Cr, Cu, Sn), which are assessed for inhalation and parenteral routes.[4]
For an intermediate like this compound, the focus is on controlling impurities that could carry over to the final drug substance.
Core Methodologies: A Comparative Overview
The quality control of this compound relies on a suite of analytical techniques. While elemental analysis confirms stoichiometric composition and trace impurities, it must be complemented by other methods for a complete purity profile.
| Analytical Technique | Primary Application for this compound | Strengths | Limitations |
| Combustion Analysis (CHN/X) | Determination of bulk elemental composition (%C, %H, %Cl). | High precision and accuracy for major elements; fundamental for confirming molecular formula. | Not suitable for trace analysis; provides no information on organic impurities or molecular structure. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Quantification of trace elemental impurities (ICH Q3D Classes 1, 2A, 2B). | Extremely low detection limits (ppb to ppt range), making it ideal for meeting PDE requirements.[3] | Requires sample digestion, which can be complex for organic matrices; susceptible to polyatomic interferences (e.g., ArCl⁺ on As⁷⁵).[7] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Quantification of trace elemental impurities. | Robust, less susceptible to matrix effects than ICP-MS; suitable for higher concentration elements. | Higher detection limits than ICP-MS, may not be sufficient for all Class 1 elements at low PDE levels.[7] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, assay, and quantification of organic impurities and degradation products.[8][9] | Highly versatile and precise for separating and quantifying non-volatile organic compounds. | Does not provide information on elemental composition or inorganic impurities. |
| Gas Chromatography (GC) | Analysis of residual solvents and volatile organic impurities.[8] | Excellent for separating volatile compounds; required by regulatory bodies (ICH Q3C). | Not suitable for non-volatile compounds or elemental analysis. |
| Mass Spectrometry (MS) | Structural confirmation of the main component and identification of unknown impurities.[9] | Provides molecular weight and fragmentation data, crucial for structural elucidation. | Often used in conjunction with a separation technique (GC/LC-MS); quantification can be complex. |
Experimental Protocols: From Bulk Composition to Trace Impurities
Trustworthy analytical data is built on validated, step-by-step protocols.[10][11] The following sections detail the methodologies for the comprehensive elemental characterization of this compound.
Workflow for Analytical Quality Control
The following diagram illustrates the decision-making workflow for the quality control of a new batch of this compound, integrating both bulk and trace elemental analysis.
Caption: Quality control decision workflow for this compound.
Protocol 1: Determination of Bulk Elemental Composition (C, H, Cl) by Combustion
This protocol is fundamental for verifying the correct stoichiometric formula of the compound.
-
Principle: The sample is combusted at high temperature in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O) are measured by thermal conductivity or infrared detectors. For chlorine, the combustion products are passed through a solution where chloride ions are quantified by micro-coulometric titration.[12][13]
-
Instrumentation: CHN Elemental Analyzer with a halogen-compatible furnace and detector.
-
Methodology:
-
System Calibration: Calibrate the instrument using certified reference materials (CRMs) with known C, H, and Cl content (e.g., Acetanilide for C/H, 4-Chlorobenzoic acid for Cl).
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a tin capsule.
-
Analysis: Place the capsule into the autosampler. Initiate the combustion sequence according to the instrument's parameters.
-
Data Acquisition: The instrument software automatically calculates the percentage of C, H, and Cl based on the detector response and the calibration curve.
-
Acceptance Criteria: The results must be within a specified tolerance (e.g., ±0.4%) of the theoretical values for C₈H₆Cl₂O (C: 50.83%, H: 3.20%, Cl: 37.51%).
-
Protocol 2: Determination of Trace Elemental Impurities by ICP-MS
This protocol aligns with the requirements of USP <233> for quantifying potentially toxic elemental impurities.
-
Principle: The organic sample is digested in strong acid to break down the matrix and solubilize the elements. The resulting solution is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and quantified by a detector.
-
Instrumentation: Inductively Coupled Plasma - Mass Spectrometer (ICP-MS) with a collision/reaction cell to mitigate polyatomic interferences.[7]
-
Methodology:
-
Sample Preparation (Microwave Digestion): a. Accurately weigh approximately 0.25 g of the sample into a clean, acid-leached microwave digestion vessel. b. Carefully add 5 mL of concentrated nitric acid and 1 mL of hydrochloric acid. The HCl is crucial for stabilizing elements like mercury (Hg) and platinum group elements.[7] c. Seal the vessel and place it in the microwave digestion system. d. Ramp the temperature to 200°C and hold for 20 minutes. e. After cooling, carefully open the vessel and dilute the digest to a final volume of 50 mL with deionized water. This results in a 200x dilution factor.
-
Instrument Calibration: Prepare a series of multi-element calibration standards in a matrix matching the diluted sample digest (e.g., 2% HNO₃ / 0.5% HCl). The calibration range should bracket the PDE-derived concentration limits.
-
Spike Recovery (Validation): Prepare spiked samples by adding known amounts of target elements to the sample before digestion at concentrations of 50% and 150% of the target limits to validate accuracy.[7] The mean recovery should be between 70% and 150%.[7]
-
Analysis: Analyze the blank, calibration standards, sample digest, and spiked samples using the ICP-MS. Use helium collision mode to remove polyatomic interferences, especially for arsenic (As), which can be affected by ArCl⁺.[7]
-
Data Interpretation: Quantify the concentration of each element in the original solid sample, accounting for the dilution factor. Compare these results against the acceptance criteria derived from the ICH Q3D PDEs.
-
Data Interpretation and Acceptance Criteria
The table below provides a sample data summary for a hypothetical batch of this compound, integrating results from both bulk and trace analyses.
| Parameter | Analytical Method | Theoretical / Specification Limit | Result | Pass/Fail |
| Bulk Composition | ||||
| Carbon (%) | Combustion | 50.83% (±0.4%) | 50.75% | Pass |
| Hydrogen (%) | Combustion | 3.20% (±0.4%) | 3.18% | Pass |
| Chlorine (%) | Combustion | 37.51% (±0.4%) | 37.60% | Pass |
| Trace Impurities (Class 1) | (Based on a 10g/day max dose) | |||
| Arsenic (As) | ICP-MS | ≤ 1.5 µg/g | < 0.1 µg/g | Pass |
| Cadmium (Cd) | ICP-MS | ≤ 0.5 µg/g | < 0.05 µg/g | Pass |
| Lead (Pb) | ICP-MS | ≤ 0.5 µg/g | < 0.1 µg/g | Pass |
| Mercury (Hg) | ICP-MS | ≤ 3.0 µg/g | < 0.1 µg/g | Pass |
| Trace Impurities (Class 2A) | (Based on a 10g/day max dose) | |||
| Cobalt (Co) | ICP-MS | ≤ 5 µg/g | < 0.2 µg/g | Pass |
| Nickel (Ni) | ICP-MS | ≤ 20 µg/g | 0.8 µg/g | Pass |
| Vanadium (V) | ICP-MS | ≤ 10 µg/g | < 0.2 µg/g | Pass |
Conclusion
Ensuring the quality of this compound requires a scientifically sound, risk-based analytical strategy that extends beyond simple identity and purity tests. A robust quality control program must integrate orthogonal techniques. Combustion analysis serves as the fundamental check of stoichiometric identity, while ICP-MS provides the high-sensitivity quantification of trace elemental impurities mandated by global regulatory bodies like the ICH.[1] This dual approach, when combined with chromatographic methods for organic purity, provides a comprehensive quality profile, ensuring that this critical intermediate is safe and suitable for its intended use in the development of life-saving medicines.
References
-
European Medicines Agency. (2015). ICH Q3D Elemental impurities - Scientific guideline. [Link]
-
International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). [Link]
-
Labcorp. (2024). Elemental impurities per USP and ICH q3d guidelines. [Link]
-
International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]
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West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. [Link]
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Proclinical. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]
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Technology Networks. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
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Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
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UNESCO-EOLSS. Elemental Analysis. [Link]
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University of Chemistry and Technology, Prague. (2016). Laboratory of Organic Elemental Analysis. [Link]
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Web of Pharma. (2025). Benzaldehyde USP 2025. [Link]
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Analytik Jena. Combustion Elemental Analysis. [Link]
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USP-NF. Benzaldehyde - USP-NF ABSTRACT. [Link]
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Thermo Fisher Scientific. Certificate of analysis. [Link]
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LCGC North America. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
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Lab Alley. Certificates of Analysis. [Link]
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Agilent. Elemental Inorganic Standards. [Link]
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Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. [Link]
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Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
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International Journal of Creative Research Thoughts. (2025). Analytical Techniques In Drug Quality Control. [Link]
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Accredia. ANALYTICAL QUALITY CONTROL. [Link]
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Royal Society of Chemistry. Analytical Methods. [Link]
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PubChem. 2-Chloro-5-methylbenzaldehyde. [Link]
-
Spectroscopy Online. (2026). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]
-
European Medicines Agency. (2019). ICH guideline Q3D (R2) on elemental impurities Step 5. [Link]
Sources
- 1. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. labcorp.com [labcorp.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. jocpr.com [jocpr.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
